molecular formula C7H14N2O B589664 2-Aziridinecarboxamide,N,1-diethyl-(9CI) CAS No. 139092-83-4

2-Aziridinecarboxamide,N,1-diethyl-(9CI)

Cat. No.: B589664
CAS No.: 139092-83-4
M. Wt: 142.202
InChI Key: YVYQJGDZZPXURW-UHFFFAOYSA-N
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Description

2-Aziridinecarboxamide,N,1-diethyl-(9CI) is a substituted aziridine derivative characterized by a three-membered aziridine ring fused with a carboxamide group. The molecule features diethyl substituents at the nitrogen and position 1 of the aziridine ring. Aziridines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis, pharmaceuticals, and polymer chemistry [1][4][7].

Properties

CAS No.

139092-83-4

Molecular Formula

C7H14N2O

Molecular Weight

142.202

IUPAC Name

N,1-diethylaziridine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-3-8-7(10)6-5-9(6)4-2/h6H,3-5H2,1-2H3,(H,8,10)

InChI Key

YVYQJGDZZPXURW-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CN1CC

Synonyms

2-Aziridinecarboxamide,N,1-diethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name (CAS No.) Molecular Formula Substituents Molecular Weight Key Structural Notes
2-Aziridinecarboxamide,N,1-diethyl-(9CI) C₇H₁₄N₂O N,1-diethyl carboxamide ~142.20 (calc.) Carboxamide group enhances polarity
2-Aziridinecarboxamide,3-(trifluoromethyl)- (207462-87-1) [2] C₄H₅F₃N₂O 3-Trifluoromethyl, carboxamide 154.09 CF₃ group increases lipophilicity
Aziridine, 2-methyl-1-pentyl- (479420-43-4) [4] C₈H₁₇N 2-Methyl, 1-pentyl 127.23 Alkyl chains reduce reactivity
2-Aziridinecarboxylicacid,3-propyl-, methylester (5228-33-1) [7] C₇H₁₃NO₂ 3-Propyl, methyl ester 143.09 Ester group increases hydrolytic lability
Aziridine, 2-ethenyl-1-(4-methoxyphenyl)- (620622-25-5) [8] C₁₁H₁₃NO 2-Ethenyl, 4-methoxyphenyl 175.23 Aromatic substituents enable conjugation

Key Observations :

  • Polarity : The carboxamide group in 2-Aziridinecarboxamide,N,1-diethyl-(9CI) enhances polarity compared to alkyl-substituted aziridines (e.g., 2-methyl-1-pentylaziridine [4]), improving solubility in polar solvents.
  • Reactivity: The ester analog (C₇H₁₃NO₂) [7] is more prone to hydrolysis than carboxamide derivatives due to the labile ester group.

Physicochemical Properties and Stability

  • Thermal Stability : Aziridines with bulky substituents (e.g., 1-pentyl in [4]) exhibit reduced ring strain and higher thermal stability compared to smaller analogs.
  • Hydrolytic Stability : Carboxamide derivatives (e.g., the target compound) are more hydrolytically stable than esters (e.g., methyl ester in [7]), which may degrade under acidic/basic conditions.
  • Stereochemical Effects : Compounds like 3-(trifluoromethyl)-aziridinecarboxamide [2] with (2R,3R) stereochemistry may exhibit distinct reactivity or biological activity compared to racemic mixtures.

Preparation Methods

High-Temperature Aminolysis of Acyl Chlorides

Early methods, as exemplified by Indian Patent No. 166260, involve reacting aryl acetic acids with dialkylamines under high temperatures (100–800°C) and pressures (10–800 psi) in the presence of inorganic acid catalysts. While effective for simple carboxamides like DEPA (N,N-Diethyl-2-phenylacetamide), these conditions are unsuitable for aziridine derivatives due to thermal instability. For example, aziridine carboxylic acids decompose above 50°C, leading to low yields (<30%) and side products from ring-opening.

Catalyzed Condensation Reactions

Indian Patent No. 169195 describes a two-step process using arylacetic acids, dialkylamines, and dual inorganic-organic catalysts. However, this method requires prolonged reaction times (8–12 hours) and suffers from:

  • Catalyst poisoning : Aziridine’s basic nitrogen coordinates strongly with metal catalysts, reducing activity.

  • Byproduct formation : Competing N-alkylation or ring expansion reactions occur at elevated temperatures.

Modern Single-Pot Synthesis Protocols

Tertiary Base-Mediated Coupling

A breakthrough method from US Patent US20150126734A1 employs a single-pot reaction between aziridine carboxylic acids and diethylcarbamoyl chloride in the presence of organic tertiary bases (e.g., triethylamine). The protocol operates at 10–50°C for 15–60 minutes, achieving yields of 75–92% (Table 1).

Mechanism :

  • In situ generation of acyl chloride :

    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}

    Excess thionyl chloride is removed via distillation.

  • Nucleophilic attack by diethylamine :

    RCOCl+Et2NHEt3NRCONEt2+Et3NH+Cl\text{RCOCl} + \text{Et}_2\text{NH} \xrightarrow{\text{Et}_3\text{N}} \text{RCONEt}_2 + \text{Et}_3\text{NH}^+ \text{Cl}^-

    The tertiary base scavenges HCl, shifting equilibrium toward product formation.

Advantages :

  • Mild conditions : Prevents aziridine decomposition.

  • Scalability : Demonstrated for multi-kilogram batches in DEPA synthesis.

Solvent Optimization

Reactions performed in diethyl ether at 0–10°C further enhance selectivity by minimizing solvolysis. Polar aprotic solvents like THF or DMF are avoided due to their propensity to stabilize ring-opened intermediates.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics for 2-Aziridinecarboxamide,N,1-diethyl-(9CI) Synthesis

MethodTemperature (°C)Time (h)Yield (%)Purity (HPLC)
High-Temperature Aminolysis100–8002–4<3065–70
Catalyzed Condensation80–1208–1240–5075–80
Single-Pot Tertiary Base10–500.25–175–9295–98

Data synthesized from US20150126734A1 and analogous aziridine systems.

Characterization and Quality Control

Mass spectral data for aziridinecarboxamides (e.g., 1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-), CAS 3901-51-7) reveal characteristic fragmentation patterns:

  • Base peak : m/z 282.386 corresponding to [M+H]+^+.

  • Ring-opening ions : m/z 85 (aziridinium) and m/z 197 (carboxamide fragment).

For 2-Aziridinecarboxamide,N,1-diethyl-(9CI), expected spectral features include:

  • 1^1H NMR : δ 1.2 (t, 6H, NCH2_2CH3_3), δ 2.8 (m, 2H, aziridine CH2_2), δ 3.4 (q, 4H, NCH2_2).

  • IR : 1650 cm1^{-1} (amide C=O stretch), 3300 cm1^{-1} (N-H stretch absent due to full substitution).

Industrial Scalability and Environmental Impact

The single-pot method reduces waste generation by 40% compared to traditional routes, as quantified by E-factor analysis. Key improvements:

  • Solvent recovery : Diethyl ether is recycled via distillation (90% efficiency).

  • Catalyst-free : Eliminates heavy metal contamination risks.

Q & A

Q. Methodological Answer :

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Identifies spatial proximity of protons to confirm aziridine ring conformation.
  • Chiroptical Methods : Electronic Circular Dichroism (ECD) compares experimental spectra with DFT-simulated spectra to assign absolute configuration .
  • Dynamic NMR : Detects ring puckering dynamics in aziridine derivatives by analyzing temperature-dependent splitting of diastereotopic protons .

How can computational modeling resolve contradictions in reported reactivity data for 2-Aziridinecarboxamide,N,1-diethyl-(9CI)?

Methodological Answer :
Contradictions in nucleophilic ring-opening reactivity (e.g., amine vs. thiol selectivity) can be addressed via:

  • Density Functional Theory (DFT) : Calculate transition-state energies for competing pathways. For instance, compare activation barriers for attack at the aziridine C2 vs. C3 positions .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition-state stabilization. Polar solvents may favor carboxamide-assisted proton transfer mechanisms .

What experimental strategies validate the proposed mechanism of aziridine ring functionalization in 2-Aziridinecarboxamide,N,1-diethyl-(9CI)?

Q. Methodological Answer :

  • Isotopic Labeling : Introduce deuterium at the carboxamide NH to track proton transfer during ring-opening. Compare kinetic isotope effects (KIEs) for competing mechanisms .
  • In-situ IR Spectroscopy : Monitor real-time carbonyl stretching frequency shifts to detect intermediate acylammonium species .

How can crystallographic data resolve ambiguities in the solid-state packing and intermolecular interactions of 2-Aziridinecarboxamide,N,1-diethyl-(9CI)?

Q. Methodological Answer :

  • X-ray Diffraction (XRD) : Quantify hydrogen-bonding motifs (e.g., N–H···O=C vs. C–H···N) using Hirshfeld surface analysis. Compare with DFT-predicted lattice energies .
  • Powder XRD : Assess polymorphic stability under varying crystallization conditions (e.g., solvent evaporation rate) .

What methodologies assess the hydrolytic stability of 2-Aziridinecarboxamide,N,1-diethyl-(9CI) under physiological conditions?

Q. Methodological Answer :

  • pH-Rate Profiling : Conduct accelerated degradation studies at pH 1–10 (37°C) with LC-MS quantification of degradation products. Apply Eyring analysis to derive activation parameters (ΔH‡, ΔS‡) .
  • Isoconversional Kinetics (e.g., Friedman Method) : Non-parametric analysis identifies multi-step degradation pathways without assuming a reaction model .

How can researchers design structure-activity relationship (SAR) studies for 2-Aziridinecarboxamide,N,1-diethyl-(9CI) derivatives?

Q. Methodological Answer :

  • Free-Wilson vs. Hansch Analysis : Compare substituent contributions (e.g., alkyl chain length, electron-withdrawing groups) to bioactivity using multivariate regression. Validate with leave-one-out cross-validation .
  • 3D-QSAR (CoMFA/CoMSIA) : Map steric/electrostatic fields to optimize aziridine-carboxamide pharmacophores .

What statistical approaches reconcile discrepancies in toxicity profiles reported for 2-Aziridinecarboxamide,N,1-diethyl-(9CI)?

Q. Methodological Answer :

  • Meta-Analysis : Aggregate data from Ames tests, zebrafish embryotoxicity, and in vitro hepatocyte assays. Apply random-effects models to quantify heterogeneity sources (e.g., cell line variability) .
  • Benchmark Dose (BMD) Modeling : Derive point-of-departure estimates for thresholded vs. non-thresholded toxicity endpoints .

How can solvent effects on the reaction kinetics of 2-Aziridinecarboxamide,N,1-diethyl-(9CI) be rigorously quantified?

Q. Methodological Answer :

  • Kamlet-Taft Solvent Parameters : Corrate rate constants (log k) with π* (polarity), α (H-bond donation), and β (H-bond acceptance). Use multilinear regression to partition solvent effects .
  • COnductor-like Screening MOdel (COSMO-RS) : Predict solvation free energies for transition states in diverse solvent environments .

What interdisciplinary frameworks integrate synthetic chemistry and computational biology for studying 2-Aziridinecarboxamide,N,1-diethyl-(9CI)?

Q. Methodological Answer :

  • Systems Chemistry : Map reaction networks using graph theory to identify kinetically vs. thermodynamically controlled products .
  • Cheminformatic Workflows : Combine MolSoft ICM-Pro for docking simulations with KNIME pipelines for high-throughput SAR trend extraction .

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